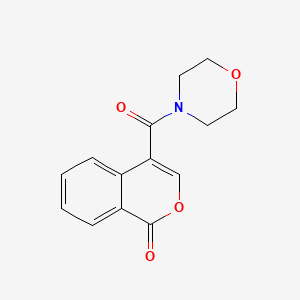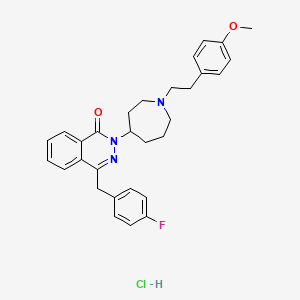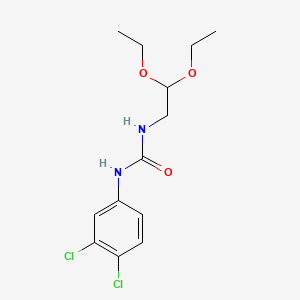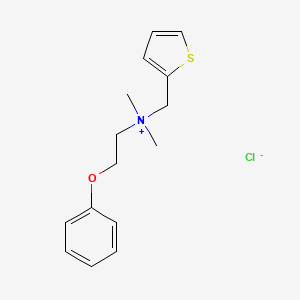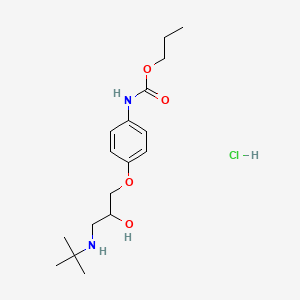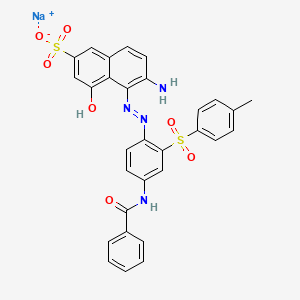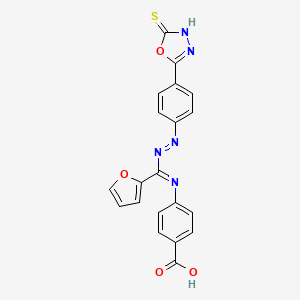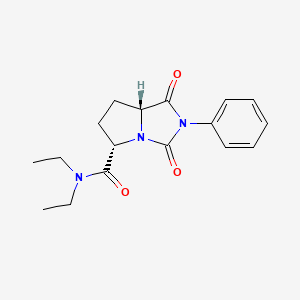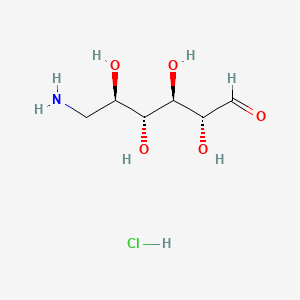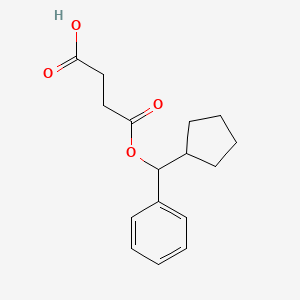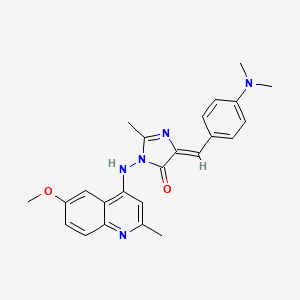
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide: is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-(diethylamino)-4-methoxyacetanilide under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling and acetylation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The chloro group in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation are typical methods.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions through complexation reactions.
Biology:
- Utilized in histological staining techniques to visualize cellular components under a microscope.
Medicine:
- Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application:
In dyeing: The azo group forms stable bonds with fibers, imparting color.
In photodynamic therapy: The compound absorbs light and generates reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
- N-(2-((2-Chloro-4-nitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
- N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-(dimethylamino)-4-methoxyphenyl)acetamide
Uniqueness:
- The presence of both chloro and dinitro groups in the aromatic ring enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
- The diethylamino group provides solubility in organic solvents and contributes to the compound’s stability.
Properties
CAS No. |
79295-99-1 |
|---|---|
Molecular Formula |
C19H21ClN6O6 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21ClN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) |
InChI Key |
LJIKWZXCXJFCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


